REACTION_CXSMILES
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C(=O)([O-])[O-].[Na+].[Na+].Br[C:8]1[N:9]=[CH:10][C:11]([NH2:14])=[N:12][CH:13]=1.[Cl:15][C:16]1[CH:21]=[CH:20][C:19](OB(O)O)=[CH:18][CH:17]=1>O1CCOCC1.CO.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:15][C:16]1[CH:21]=[CH:20][C:19]([C:8]2[N:9]=[CH:10][C:11]([NH2:14])=[N:12][CH:13]=2)=[CH:18][CH:17]=1 |f:0.1.2,^1:37,39,58,77|
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Name
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|
Quantity
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50 mL
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
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|
Quantity
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8.7 g
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Type
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reactant
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Smiles
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BrC=1N=CC(=NC1)N
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Name
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4-chlorophenylboric acid
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Quantity
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7.98 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C=C1)OB(O)O
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CO
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Name
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Quantity
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1.16 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was evaporated down in vacuo
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Type
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ADDITION
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Details
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diluted with EtOAc
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Type
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WASH
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Details
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The organic phase was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CUSTOM
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Details
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evaporated down in vacuo
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Type
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CUSTOM
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Details
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The residue was purified by column chromatography (silica gel, DCM→DCM/MeOH 20:1)
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Type
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CUSTOM
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Details
|
7.15 minutes (method G)
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Duration
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7.15 min
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Name
|
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Type
|
|
Smiles
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ClC1=CC=C(C=C1)C=1N=CC(=NC1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |